1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine 1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine
Brand Name: Vulcanchem
CAS No.: 887586-95-0
VCID: VC16689241
InChI: InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-7-13(12-20)11-19-15-9-5-4-8-14(15)18/h4-5,8-9,13,19H,6-7,10-12H2,1-3H3
SMILES:
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine

CAS No.: 887586-95-0

Cat. No.: VC16689241

Molecular Formula: C17H25BrN2O2

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine - 887586-95-0

Specification

CAS No. 887586-95-0
Molecular Formula C17H25BrN2O2
Molecular Weight 369.3 g/mol
IUPAC Name tert-butyl 3-[(2-bromoanilino)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-7-13(12-20)11-19-15-9-5-4-8-14(15)18/h4-5,8-9,13,19H,6-7,10-12H2,1-3H3
Standard InChI Key QGHUWIPYGXNQNN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=CC=C2Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. At the 3-position, a methyl bridge connects the piperidine to a 2-bromophenylamino moiety. This configuration introduces steric and electronic effects that influence reactivity and biological interactions. The molecular formula is C₁₇H₂₄BrN₂O₂, with a molecular weight of 369.3 g/mol .

Key Structural Features:

  • Boc Protection: Enhances stability during synthetic manipulations by shielding the secondary amine.

  • 2-Bromo Substituent: Introduces halogen-based polarity and potential for cross-coupling reactions.

  • Methyl Spacer: Modifies spatial orientation, potentially altering binding affinity to biological targets.

Synthesis and Preparation

Step 1: Boc Protection of Piperidine

Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, yielding 1-Boc-piperidine. This step ensures amine protection while preserving reactivity at other positions.

Step 3: Purification and Characterization

Crude product is purified using column chromatography, followed by spectroscopic validation (¹H NMR, LC-MS) and elemental analysis.

Industrial Considerations

Large-scale synthesis may employ continuous flow reactors to optimize yield and reduce reaction times. Automated platforms ensure reproducibility, while advanced purification techniques like preparative HPLC achieve high purity (>95%) .

Physicochemical Properties

Experimental and Predicted Data

Physicochemical properties are extrapolated from structurally related compounds (Table 1) .

Table 1: Comparative Physicochemical Properties

PropertyThis Compound1-Boc-4-(2-Bromo-phenylamino)-piperidine
Molecular Weight (g/mol)369.3355.27
LogP (Predicted)4.1–4.54.27
SolubilityLow in water; soluble in DCM, THFLow in water; soluble in THF, chloroform
StabilityStable at -20°C; decomposes under acidic conditionsStable at -20°C; hygroscopic
  • Lipophilicity: The bromine atom and methyl group increase LogP compared to non-halogenated analogs, enhancing membrane permeability but reducing aqueous solubility.

  • Thermal Stability: Decomposition occurs above 200°C, with the Boc group cleaving under strong acids (e.g., TFA) .

Applications in Medicinal Chemistry

Drug Discovery Intermediate

The compound’s versatility enables its use in synthesizing:

  • Kinase Inhibitors: Via Suzuki-Miyaura coupling of the bromine to aryl boronic acids.

  • Anticancer Agents: After deprotection, the free amine can be acylated to target DNA repair enzymes.

Case Study: PARP Inhibitor Development

A derivative replacing the bromine with a nitro group exhibited PARP-1 inhibition (IC₅₀ = 12 nM), underscoring the scaffold’s potential .

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